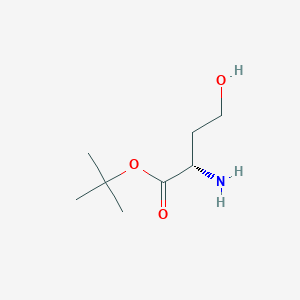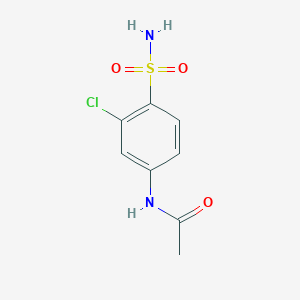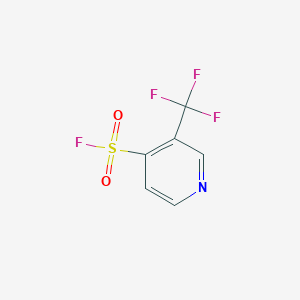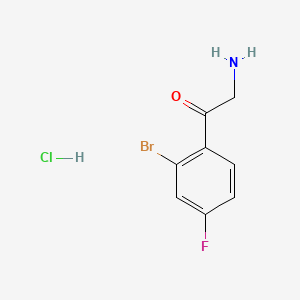
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a solid substance that is typically stored in an inert atmosphere at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride typically involves the bromination of 1-(2-fluorophenyl)ethanone followed by amination. The reaction conditions often include the use of solvents such as methanol and tetrahydrofuran (THF), and reagents like bromine and various amines . The bromination step is carried out by dissolving the starting material in a mixture of methanol and THF, followed by the addition of bromine. The resulting bromoethanone is then reacted with an amine to produce the desired aminoketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise reagent addition, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the replacement of the bromo or fluoro groups with other functional groups.
Scientific Research Applications
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride: This compound has a similar structure but with different positions of the bromo and fluoro groups.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound lacks the amino group but shares the bromo and fluoro substituents.
Bromo-4-fluoroacetophenone: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Amino-1-(2-bromo-4-fluorophenyl)ethanone Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents, along with the amino group, allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C8H8BrClFNO |
|---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H |
InChI Key |
SGUITVQNWFSQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


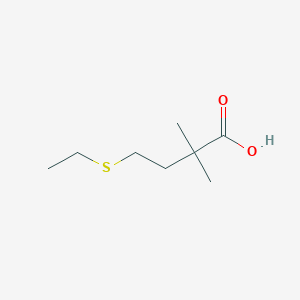
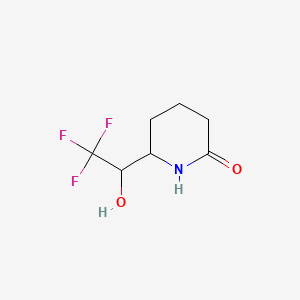
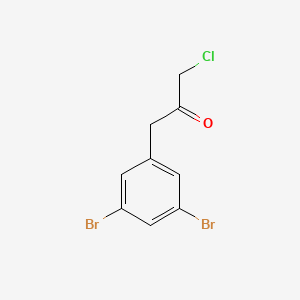
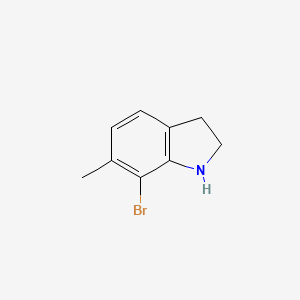
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
![3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13521035.png)
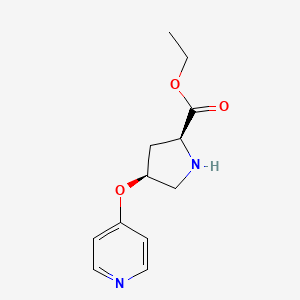
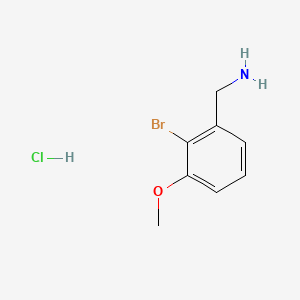
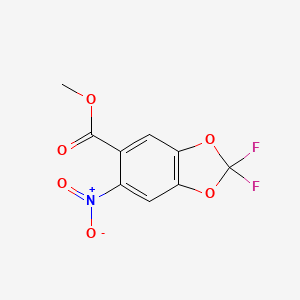
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
